molecular formula C7H7F3N2 B1297437 3-(Trifluoromethyl)benzene-1,2-diamine CAS No. 360-60-1

3-(Trifluoromethyl)benzene-1,2-diamine

Cat. No. B1297437
CAS RN: 360-60-1
M. Wt: 176.14 g/mol
InChI Key: PQFRTJPVZSPBFI-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular weight of 176.14 . It is also known as 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride . It is used as an active pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)benzene-1,2-diamine” is 1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)benzene-1,2-diamine” include a molecular weight of 176.14 .

Scientific Research Applications

Synthesis of Diaminobenzene Derivatives

The synthesis of diaminobenzene derivatives is widely known. Substituted diaminobenzenes have found innumerable applications . They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Preparation of Arylbenzimidazole-based Organic Light-Emitting Diodes

Substituted diaminobenzenes are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .

Catalysts in the Nazarov Reaction

Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .

Materials for Use in Organic Electronic Devices

Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .

Cytotoxicity Against Cancer Cells

1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .

Donors for Double Hydrogen Bond Donors in Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .

Monomers for the Synthesis of Aromatic Polyamides

Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .

Organocatalysts Bearing Benzene-1,2-diamine as Hydrogen Bond Donors

Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported .

Safety and Hazards

The safety data sheet for a related compound, 2,4-Bis(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

A paper discusses the synthesis of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This research suggests that “3-(Trifluoromethyl)benzene-1,2-diamine” and similar compounds could have potential applications in the development of new materials.

properties

IUPAC Name

3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTJPVZSPBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331256
Record name 3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzene-1,2-diamine

CAS RN

360-60-1
Record name 3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of 2-nitro-3-trifluoromethyl-phenylamine (0.678 g, 3.2 mmol) and 10% palladium on carbon (0.067 g) in methanol (20 mL) was hydrogenated with a hydrogen balloon for 2 h. After completion of the reaction, the reaction mixture was filtered and the solvent was evaporated under vacuum to obtain the title compound as off white solid (0.420 g, 73.17%).
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
73.17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing a non-chromatographic synthesis for these compounds?

A1: Chromatography is a common purification technique in organic chemistry, but it can be time-consuming and expensive, especially for large-scale production. Developing a non-chromatographic synthesis, as described in this paper for 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, offers a more efficient and cost-effective alternative for industrial production [].

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